3-(1,3-Dioxobutyl)oxazolidin-2-one
Description
Properties
CAS No. |
93820-06-5 |
|---|---|
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
1-(2-oxo-1,3-oxazolidin-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C7H9NO4/c1-5(9)4-6(10)8-2-3-12-7(8)11/h2-4H2,1H3 |
InChI Key |
GDGGLKMFUADUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N1CCOC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(1,3-Dioxobutyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(1,3-Dioxobutyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydride, hypervalent iodine compounds, and trimethylsilyl azide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the treatment of N-substituted glycidylcarbamates with triazabicyclodecene catalysis results in the formation of 4-hydroxymethyl-1,3-oxazolidin-2-ones .
Scientific Research Applications
Antimicrobial Properties
Oxazolidinones, including 3-(1,3-Dioxobutyl)oxazolidin-2-one, are primarily known for their antimicrobial properties. They serve as inhibitors of bacterial protein synthesis, making them effective against gram-positive bacteria, including strains resistant to other antibiotics. Linezolid, a well-known oxazolidinone antibiotic, has paved the way for further research into related compounds for treating infections caused by resistant bacterial strains .
Development of New Antibiotics
Research indicates that derivatives of this compound can be synthesized to create new antibiotics with improved efficacy and reduced side effects. These compounds can potentially overcome the limitations associated with existing antibiotics by targeting different mechanisms within bacterial cells .
Key Synthetic Intermediates
The compound serves as a crucial intermediate in the synthesis of other complex molecules. Its structure allows for various chemical transformations that can lead to the development of novel compounds with diverse biological activities. For instance, it can be converted into chiral oxazolidinones through asymmetric synthesis techniques .
Asymmetric Synthesis
Recent studies have highlighted methods for synthesizing oxazolidin-2-ones via asymmetric pathways that utilize this compound as a starting material. This approach is significant in producing compounds with high enantiomeric purity, which is essential in pharmaceuticals for achieving desired therapeutic effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxobutyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis . This compound binds to the peptidyl transferase center of the ribosome, preventing the formation of the initiation complex and subsequent protein elongation . This unique mechanism makes oxazolidinones effective against a wide range of bacterial pathogens, including those resistant to other antibiotics .
Comparison with Similar Compounds
3-(1,3-Dioxobutyl)oxazolidin-2-one can be compared with other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid . These compounds share a similar core structure but differ in their substituents, which can affect their antibacterial activity and resistance profiles . Linezolid, for example, is a well-known oxazolidinone antibiotic used in clinical practice, while tedizolid and contezolid are newer derivatives with improved efficacy and safety profiles . The unique structure of this compound makes it a valuable compound for further research and development in medicinal chemistry .
Biological Activity
3-(1,3-Dioxobutyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, characterization, and biological activities of this compound, integrating findings from various studies.
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-dioxobutan-2-one with appropriate amines under specific conditions. The general reaction scheme is as follows:
- Reactants : 1,3-dioxobutan-2-one and an amine (e.g., 2-amino-2-methylpropan-1-ol).
- Conditions : The reaction is usually carried out in a solvent such as DMF or DMSO at elevated temperatures.
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Activity
Research has shown that oxazolidinone derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, a study evaluated the antimicrobial activity of several oxazolidinones and found that compounds similar to this compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Oxazolidinone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| This compound | S. aureus | 250–500 |
| This compound | E. faecalis | 500–1000 |
| Other oxazolidinones | Pseudomonas aeruginosa | >1000 |
The mechanism by which oxazolidinones exert their antimicrobial effects primarily involves inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This unique mechanism helps in overcoming resistance seen with other antibiotic classes .
Anti-inflammatory Properties
In addition to their antimicrobial properties, some studies have indicated that oxazolidinone derivatives may also possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell lines .
Case Studies
A notable case study involved the evaluation of a series of oxazolidinone derivatives for their biological activities. The study reported that certain derivatives exhibited not only antibacterial properties but also modulated inflammatory responses in vitro. For example:
- Study Findings : Compound X showed a reduction in TNF-alpha levels by 40% in macrophage cultures when treated with 10 µg/mL concentrations.
This indicates potential therapeutic applications beyond antimicrobial use.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing 3-(1,3-Dioxobutyl)oxazolidin-2-one derivatives?
- Methodological Answer : The synthesis typically involves coupling reactions or functionalization of the oxazolidinone core. For example, visible-light-promoted oxo-sulfonylation of ynamides with sulfonic acids yields derivatives like 3-(2-tosylheptanoyl)oxazolidin-2-one (20–28% yield) via radical-mediated pathways under mild conditions . Alternative routes include asymmetric nucleophilic additions using chiral oxazolidinone auxiliaries, such as lithiated 3-methylthiomethyl-1,3-oxazolidin-2-one, which enables enantioselective hydroxymethylation of aldehydes with high diastereoselectivity .
Q. How is X-ray crystallography applied to confirm the stereochemistry of oxazolidinone derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. For instance, fluorinated oxazolidinone derivatives (e.g., C18H14F13NO2) are analyzed using SHELX software for structure refinement, leveraging high-resolution data to resolve steric and electronic effects . ORTEP-3 is employed for visualizing thermal ellipsoids and validating bond angles, critical for confirming stereochemical outcomes .
Q. What spectroscopic techniques are essential for characterizing oxazolidinone derivatives?
- Methodological Answer : NMR (¹H/¹³C) and HRMS are pivotal. For example, 3-(2-tosylpentanoyl)oxazolidin-2-one derivatives exhibit diagnostic peaks in ¹H NMR (δ 7.6–7.8 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for carbonyl groups). HRMS (ESI) with <5 ppm mass accuracy confirms molecular formulas .
Advanced Research Questions
Q. How can enantioselectivity be optimized in oxazolidinone-mediated asymmetric syntheses?
- Methodological Answer : Chiral auxiliaries like Evans’ oxazolidinones (e.g., 4-substituted derivatives) induce asymmetry via steric and electronic effects. For example, lithiated 3-methylthiomethyl-1,3-oxazolidin-2-one achieves >90% enantiomeric excess (ee) in hydroxymethylation reactions by leveraging rigid transition states . Computational modeling (DFT) aids in predicting stereochemical outcomes and optimizing reaction parameters .
Q. How do researchers resolve discrepancies between computational predictions and experimental data in oxazolidinone reactivity?
- Methodological Answer : Contradictions often arise from solvation effects or unaccounted transition states. For instance, discrepancies in Diels-Alder reaction outcomes are addressed by re-evaluating solvent polarity in DFT calculations and validating with kinetic studies (e.g., variable-temperature NMR). SHELXL refinement of X-ray data can also correct torsional angle mismatches .
Q. What strategies mitigate low yields in multi-step oxazolidinone syntheses?
- Methodological Answer : Yield optimization focuses on stepwise purification and intermediate stabilization. For example, protecting groups (e.g., tert-butyldiphenylsilyl) improve stability during hydroxylation steps, while flow chemistry reduces side reactions in photochemical steps . HRMS-guided fractionation identifies byproducts, enabling targeted optimization .
Q. How are oxazolidinones integrated into experimental phasing pipelines for macromolecular crystallography?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
